molecular formula C10H12O B8425553 Propenylanisole

Propenylanisole

Cat. No.: B8425553
M. Wt: 148.20 g/mol
InChI Key: SQNQPRDLKOZZJK-UHFFFAOYSA-N
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Description

Propenylanisole (IUPAC name: 1-methoxy-4-[(E)-prop-1-en-1-yl]benzene), also known as trans-anethole or p-propenylanisole, is an aromatic compound with the molecular formula C₁₀H₁₂O and a molecular weight of 148.20 g/mol . It is characterized by a methoxy group and a propenyl (allyl) group attached to a benzene ring in the para position. This compound is a key constituent of essential oils in anise, fennel, and star anise, contributing to their characteristic licorice-like aroma . Industrially, it is used in flavoring agents, fragrances, and pharmaceuticals due to its low toxicity in regulated quantities .

Properties

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-methoxy-2-prop-1-enylbenzene

InChI

InChI=1S/C10H12O/c1-3-6-9-7-4-5-8-10(9)11-2/h3-8H,1-2H3

InChI Key

SQNQPRDLKOZZJK-UHFFFAOYSA-N

Canonical SMILES

CC=CC1=CC=CC=C1OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propenylanisole vs. p-Propylanisole

p-Propylanisole (4-propylmethoxybenzene) is a structural analog of this compound, differing by the substitution of the propenyl group with a saturated propyl (-C₃H₇) group. Key distinctions include:

Structural and Physical Properties
Property This compound p-Propylanisole
Molecular Formula C₁₀H₁₂O C₁₀H₁₄O
Molecular Weight 148.20 g/mol 150.22 g/mol
Boiling Point 234–237°C (literature) ~210–220°C (estimated)
Melting Point 21.4°C Not reported
Water Solubility (25°C) 1.778 × 10⁻¹ mol/L (26.4 g/L) Lower (estimated)
Reactivity Undergoes addition reactions Less reactive (saturated chain)
  • Solubility : this compound’s unsaturated propenyl group enhances polarity slightly, contributing to higher aqueous solubility compared to p-propylanisole, which has a hydrophobic propyl chain .
  • Reactivity : The propenyl group allows this compound to participate in electrophilic addition (e.g., hydrogenation to form p-propylanisole) and polymerization, whereas p-propylanisole’s saturated chain limits such reactions .
  • Applications : this compound’s aroma profile makes it preferable in food and perfumery, while p-propylanisole may serve as a synthetic intermediate or in niche fragrance applications .
Thermodynamic Stability

The trans configuration of this compound (E-isomer) is more thermodynamically stable than the cis form due to reduced steric hindrance between the methoxy and propenyl groups .

Comparison with Estragole (Methyl Chavicol)

Differences include:

  • Double Bond Position : Estragole’s allyl group is unconjugated with the benzene ring, whereas this compound’s propenyl group is conjugated, affecting electronic distribution and reactivity .
  • Regulatory Status: Estragole faces stricter regulatory limits due to genotoxicity concerns, unlike this compound, which is generally recognized as safe in controlled doses .

Research Findings and Data

Solubility and Partitioning

This compound exhibits moderate hydrophobicity (log P ~3.1), aligning with its use in lipid-based formulations. Its solubility in organic solvents (e.g., ethanol, ether) is high, facilitating extraction from natural sources .

Preparation Methods

Reaction Mechanism and Conditions

The dehydration of p-methoxyphenylpropanol (C₁₀H₁₄O₂) to propenylanisole involves the elimination of a water molecule via acid catalysis. The reaction typically employs anhydrous sodium sulfate or magnesium sulfate as dehydrating agents and toluene or benzene as water-carrying solvents. Elevated temperatures (90–150°C) facilitate reflux conditions, ensuring continuous water removal to shift equilibrium toward product formation.

The general reaction pathway is:

p-MethoxyphenylpropanolΔ,Dehydrating AgentThis compound+H2O\text{p-Methoxyphenylpropanol} \xrightarrow{\Delta, \text{Dehydrating Agent}} \text{this compound} + \text{H}_2\text{O}

Table 1: Effect of Temperature on Dehydration Reaction Yield

Temperature (°C)Dehydrating AgentConversion Rate (%)Yield (%)
90Na₂SO₄85.484.7
100Na₂SO₄90.290.1
150MgSO₄92.589.8

Industrial Scalability

This method is favored in industrial settings for its low catalyst cost and compatibility with conventional reactor designs . However, challenges include energy-intensive heating and handling of volatile organic solvents . Recent patents propose closed-loop solvent recovery systems to mitigate environmental and economic drawbacks.

Rhodium-Catalyzed Oxidative Alkenylation of Anisole

Catalytic System and Mechanism

A groundbreaking approach involves rhodium-catalyzed C–H activation of anisole (C₇H₈O) followed by propylene insertion. The catalyst precursor [(η²-C₂H₄)₂Rh(μ-OAc)]₂ and oxidant Cu(OPiv)₂ (copper pivalate) enable regioselective alkenylation at the para position. The reaction proceeds under 150°C and 25 psig propylene pressure , achieving 37 turnovers (TOs) of this compound in 4 hours.

The mechanism involves:

  • Oxidative addition of anisole to Rh(I), forming a Rh(III)-aryl intermediate.

  • Propylene insertion into the Rh–C bond, followed by reductive elimination to release the product.

Enhancing Trans-Anethole Selectivity

Isomerization of cis-propenylanisole to the thermodynamically stable trans-anethole is achieved using RuCl₂(PPh₃)₃ as a secondary catalyst. Post-reaction treatment with ruthenium at 80°C increases trans selectivity from 24% to 50% .

Table 2: Catalytic Alkenylation Performance Under Varied Conditions

Catalyst Loading (mol % Rh)Olefin Pressure (psig)TOs (4h)Trans Selectivity (%)
0.01253724
0.01 (+ RuCl₂)253750
0.005504218

Oxygen Recycling for Sustainable Catalysis

Integrating O₂ recycling every 18–20 hours regenerates Cu(OPiv)₂, enabling 306 TOs over 145 hours. This approach reduces oxidant waste and aligns with green chemistry principles.

Perkins Condensation of p-Cresol Derivatives

Classical Synthesis Route

The Perkins method involves esterification of p-cresol with methanol to form p-methoxybenzaldehyde, followed by aldol condensation with acetaldehyde. The reaction sequence is:

p-CresolCH₃OHp-MethoxybenzaldehydeCH₃CHOThis compound\text{p-Cresol} \xrightarrow{\text{CH₃OH}} \text{p-Methoxybenzaldehyde} \xrightarrow{\text{CH₃CHO}} \text{this compound}

Limitations and Modern Adaptations

While historically significant, this route suffers from low atom economy and toxic byproducts . Recent innovations replace acetaldehyde with acetyl chloride or acetic anhydride to improve yields to 75–80% .

Extraction from Natural Sources

Isolation from Essential Oils

This compound constitutes 80–90% of star anise (Illicium verum) and 60–70% of fennel (Foeniculum vulgare) essential oils. Industrial extraction employs steam distillation or supercritical CO₂ extraction , with the latter achieving 95% purity .

Economic and Purity Considerations

Natural extraction is cost-prohibitive for large-scale production ($50–100/kg) compared to synthetic routes ($5–10/kg) . However, demand persists in organic and natural product sectors.

Q & A

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Answer : Implement Statistical Process Control (SPC) :
  • Track critical quality attributes (CQAs) via control charts (e.g., X-bar for purity).
  • Use Grubbs’ test to identify outliers in yield data .

Q. What experimental designs mitigate confounding variables in this compound’s environmental impact studies?

  • Answer : Use stratified random sampling for field studies:
  • Stratify by soil pH (4.5–8.0) and organic matter content (2–10%).
  • Apply ANCOVA to adjust for covariates (e.g., rainfall variability) .

Data Reporting and Replication

Q. What minimum dataset details are required for replicating this compound pharmacokinetic studies?

  • Answer : Include:
  • Raw chromatograms (retention times, integration parameters).
  • Animal model metadata (strain, weight, fasting status).
  • Pharmacokinetic parameters (t₁/₂, Cₘₐₓ, AUC₀–₂₄) with SD/SE .

Q. How can researchers ensure transparency when reporting contradictory results in this compound’s mechanism of action?

  • Answer : Adopt STREGA guidelines for mechanistic studies:
  • Disclose all tested hypotheses (even null results).
  • Share raw microscopy images (TIFF format, scale bars) and flow cytometry gating strategies .

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